molecular formula C14H17NO3S2 B6540100 2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide CAS No. 1060329-33-0

2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide

Cat. No.: B6540100
CAS No.: 1060329-33-0
M. Wt: 311.4 g/mol
InChI Key: YMVBOTCZDCPMMQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-methoxyphenyl group linked to an ethane-sulfonamide backbone, with a thiophen-3-ylmethyl substituent on the nitrogen atom.

  • Molecular formula: Likely C₁₄H₁₇NO₃S₂ (inferred from similar compounds).
  • Functional groups: A sulfonamide (-SO₂NH-) core, 4-methoxyphenyl (electron-donating group), and thiophen-3-ylmethyl (heteroaromatic moiety).
  • Physicochemical properties: Expected IR stretches for sulfonamide (1150–1300 cm⁻¹ for S=O bonds) and aromatic C-H vibrations .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-18-14-4-2-12(3-5-14)7-9-20(16,17)15-10-13-6-8-19-11-13/h2-6,8,11,15H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVBOTCZDCPMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S with a molecular weight of approximately 351.4 g/mol. Its structure features a methoxyphenyl group and a thiophene moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃S
Molecular Weight351.4 g/mol
PurityTypically >95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, but this compound may also exhibit additional mechanisms relevant to cancer and neurological disorders.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-containing sulfonamides have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

  • Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against tumor cell lines, suggesting that the methoxyphenyl group enhances cytotoxicity by facilitating interactions with cellular targets .

Anticonvulsant Properties

Research indicates that sulfonamide derivatives can possess anticonvulsant activity, potentially through modulation of neurotransmitter systems or ion channels.

  • Findings : In a study focusing on thiazole derivatives, several compounds exhibited significant anticonvulsant effects, indicating that modifications in the phenyl and thiophene rings can enhance this activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that the presence of electron-donating groups (like the methoxy group) on the phenyl ring significantly influences the biological activity of sulfonamides. Modifications in the thiophene moiety also play a crucial role in enhancing potency against specific targets.

Structural FeatureEffect on Activity
Methoxy GroupIncreases cytotoxicity
Thiophene RingEssential for receptor binding

Research Findings

A comprehensive review of literature highlights various studies investigating the biological activities of similar compounds:

  • Antitumor Studies : Compounds with thiophene and methoxy groups showed IC50 values in the low µg/mL range against several cancer cell lines .
  • Anticonvulsant Activity : A subset of thiazole-based sulfonamides displayed significant protection in animal models against induced seizures .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfonamide Cores

a. 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
  • Key differences : Incorporates a 1,2,4-oxadiazole ring and 4-fluorophenyl group.
  • Fluorine substitution increases lipophilicity (higher logP) compared to the non-fluorinated target compound.
  • Molecular weight : 465.5 g/mol vs. ~335.4 g/mol for the target compound.
b. N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()
  • Key differences : A benzamide core with a piperazine-ethoxyethyl chain.
  • Impact on properties: The piperazine moiety introduces basicity (pKa ~8–9), enhancing water solubility in protonated form. Benzamide vs.
c. 2-(4-Methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethane-1-sulfonamide ()
  • Key differences : Additional pyrazolyl substituent on the ethyl chain.
  • Impact on properties: Pyrazole introduces nitrogen-based hydrogen-bond donors, improving solubility in polar solvents. Increased molecular weight (391.5 g/mol) may reduce bioavailability compared to the simpler target compound.

Physicochemical and Analytical Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR (SO₂ Stretch, cm⁻¹) Reference
Target Compound C₁₄H₁₇NO₃S₂ ~335.4 Sulfonamide, 4-methoxyphenyl 1150–1300
2-[3-(4-Fluorophenyl)-...sulfonamide C₁₉H₁₅FN₄O₃S₂ 465.5 Oxadiazole, fluorophenyl Not reported
Compound C₁₈H₂₁N₃O₃S₂ 391.5 Pyrazolyl, thiophen-3-yl Not reported
Astemizole () C₂₈H₃₁FN₆O 458.6 Benzimidazole, piperazine Not applicable

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